molecular formula C19H16N4O B5698425 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide

2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide

Cat. No. B5698425
M. Wt: 316.4 g/mol
InChI Key: ZCPHLHQZCRINQZ-RELWKKBWSA-N
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Description

2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide, also known as APH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide also activates the p38 MAPK signaling pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been found to reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide is its low toxicity, making it a safer alternative to other anticancer agents. However, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has low solubility in water, which can limit its use in certain experiments. Additionally, the efficacy of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide may vary depending on the type of cancer and the stage of the disease.

Future Directions

Future research on 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide could focus on optimizing its synthesis method to improve its solubility and efficacy. Additionally, studies could investigate the potential of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide as a combination therapy with other anticancer agents. Further research could also explore the potential of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in scientific research. Future research could further explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide involves the condensation reaction of 2-pyridinecarboxaldehyde and 2-aminobenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

2-amino-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c20-16-11-5-4-10-15(16)19(24)23-22-18(14-8-2-1-3-9-14)17-12-6-7-13-21-17/h1-13H,20H2,(H,23,24)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHLHQZCRINQZ-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide

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